molecular formula C12H7Br3O2 B13841267 2,6-Dibromo-4-(2-bromophenoxy)phenol

2,6-Dibromo-4-(2-bromophenoxy)phenol

Cat. No.: B13841267
M. Wt: 422.89 g/mol
InChI Key: ARILTEASMMOJNC-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(2-bromophenoxy)phenol is a brominated phenol derivative with the molecular formula C12H7Br3O2 and a molecular weight of 422.89 g/mol. This compound is known for its use in the preparation of molecular switches.

Preparation Methods

The synthesis of 2,6-Dibromo-4-(2-bromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane and a base such as N,N-diisopropylamine . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenol ring .

Chemical Reactions Analysis

2,6-Dibromo-4-(2-bromophenoxy)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures

Common reagents used in these reactions include N-bromosuccinimide for bromination, and various bases and solvents depending on the specific reaction conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Dibromo-4-(2-bromophenoxy)phenol has several scientific research applications:

    Chemistry: It is used in the preparation of molecular switches, which are essential components in molecular electronics.

    Biology and Medicine: The compound’s brominated structure makes it a potential candidate for studying biological interactions and developing pharmaceuticals.

    Industry: It is used in the synthesis of other brominated compounds and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(2-bromophenoxy)phenol involves its interaction with molecular targets through its brominated phenol structure. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules . The phenolic group can form hydrogen bonds, further affecting its behavior in various environments .

Comparison with Similar Compounds

2,6-Dibromo-4-(2-bromophenoxy)phenol can be compared with other brominated phenols such as:

    2,4-Dibromophenol: Another brominated phenol with different bromination positions, leading to different reactivity and applications.

    2,6-Dibromophenol: A simpler brominated phenol with only two bromine atoms, used in different contexts.

The uniqueness of this compound lies in its specific bromination pattern and the presence of the phenoxy group, which imparts distinct chemical properties and applications.

Properties

Molecular Formula

C12H7Br3O2

Molecular Weight

422.89 g/mol

IUPAC Name

2,6-dibromo-4-(2-bromophenoxy)phenol

InChI

InChI=1S/C12H7Br3O2/c13-8-3-1-2-4-11(8)17-7-5-9(14)12(16)10(15)6-7/h1-6,16H

InChI Key

ARILTEASMMOJNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C(=C2)Br)O)Br)Br

Origin of Product

United States

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